molecular formula C16H16N4O2S B4511312 2-[(furan-2-ylmethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

2-[(furan-2-ylmethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4511312
M. Wt: 328.4 g/mol
InChI Key: WUTAMBIFBGSREN-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a [(furan-2-ylmethyl)amino] group, a methyl group at position 4, and a pyridin-2-ylmethyl carboxamide at position 4. Thiazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly kinases .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-14(15(21)18-9-12-5-2-3-7-17-12)23-16(20-11)19-10-13-6-4-8-22-13/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTAMBIFBGSREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with an amine to form an imine intermediate, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(2-Chlorophenyl)methyl]-2-{[(furan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxamide (Y042-4605)

  • Structural Differences : The pyridin-2-ylmethyl group in the target compound is replaced with a 2-chlorophenylmethyl group.
  • The pyridin-2-ylmethyl group in the target compound may engage in stronger hydrogen bonding with kinase active sites, improving target affinity .

2-(Cyclopentylamino)-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide

  • Structural Differences: Substitutions include a cyclopentylamino group at position 2 and a branched alkyl chain (3-methylbutyl) on the carboxamide.
  • Functional Implications: The cyclopentyl group introduces steric bulk and lipophilicity, which may reduce solubility but improve binding to hydrophobic pockets in targets like kinases .

4-Methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

  • Structural Differences : A trimethoxyphenyl group at position 2 and a morpholine-ethyl chain on the carboxamide.
  • Functional Implications :
    • The trimethoxyphenyl group may interact with ATP-binding pockets in kinases through hydrophobic and van der Waals forces, similar to colchicine analogs .
    • The morpholine group improves solubility via its polar oxygen atom, a feature absent in the target compound’s pyridine group, which relies on nitrogen-based polarity .

Dasatinib (BMS-354825)

  • Structural Differences : Dasatinib contains a pyrimidine-linked thiazole core with a piperazine-hydroxyethyl side chain.
  • Functional Implications :
    • The pyrimidine and piperazine groups in dasatinib enable dual targeting of Src and Abl kinases, whereas the target compound’s furan and pyridine groups may favor alternate kinase isoforms .
    • Dasatinib’s clinical success underscores the importance of nitrogen-rich heterocycles in kinase inhibition, a feature shared with the pyridine moiety in the target compound .

Structure-Activity Relationship (SAR) Insights

  • Position 2 Substitutions: Furan-2-ylmethyl amino (target compound) vs.
  • Position 5 Carboxamide :
    • Pyridin-2-ylmethyl (target) vs. 2-chlorophenylmethyl (Y042-4605): Pyridine’s nitrogen enables hydrogen bonding, whereas chlorophenyl relies on hydrophobic interactions .
  • Metabolic Stability :
    • Furan rings are susceptible to oxidative metabolism, which may shorten half-life compared to thiophene or morpholine-containing analogs (e.g., and ) .

Pharmacological Potential and Challenges

  • Target Selectivity : The pyridine and furan groups may confer selectivity for kinases with aromatic-rich active sites, distinct from dasatinib’s broader pan-kinase activity .
  • Solubility : The absence of highly polar groups (e.g., morpholine) may limit bioavailability, necessitating formulation optimizations .
  • Metabolism : Furan oxidation could generate reactive metabolites, requiring structural tweaks (e.g., fluorination) to improve stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(furan-2-ylmethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(furan-2-ylmethyl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

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